N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O/c20-19(21,22)16-7-5-13(6-8-16)18(26)25-12-15-4-2-10-24-17(15)14-3-1-9-23-11-14/h1-11H,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNGRQNYPOPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Amide bond formation: The final step involves the coupling of the bipyridine moiety with the trifluoromethyl-substituted benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under certain conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds with trifluoromethyl and bipyridine moieties exhibit significant anticancer activities. For instance, derivatives containing similar functional groups have been evaluated for their efficacy against various cancer cell lines. A study demonstrated that certain trifluoromethyl pyrimidine derivatives showed moderate anticancer activities against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines at concentrations of 5 μg/ml, although these were less potent than doxorubicin . This suggests that N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide may also possess similar properties worth investigating.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through the synthesis of related derivatives. For example, a series of trifluoromethyl pyrimidine derivatives were found to exhibit antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml, indicating a promising avenue for further research into the antimicrobial properties of this compound .
Materials Science
Photocatalysis
The incorporation of bipyridine ligands in coordination complexes has been shown to enhance the photocatalytic properties of metal complexes. For instance, iridium(III) complexes using bipyridine ligands have been reported to exhibit efficient photocatalytic activity in organic transformations. The presence of the trifluoromethyl group can further enhance the stability and reactivity of these complexes, making this compound a candidate for developing advanced photocatalysts .
Catalysis
Organometallic Chemistry
This compound can serve as a ligand in organometallic chemistry. The bipyridine moiety is known for its ability to coordinate with transition metals, enhancing catalytic activity in various reactions including cross-coupling and C-H activation processes. Such applications are critical in the synthesis of complex organic molecules and materials.
Case Studies
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bipyridine moiety can coordinate with metal ions, affecting various biological processes.
Pathways: The compound can modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Analogues in Patent Literature
Example Compound from The patent document () describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53). Key differences include:
- Core Scaffold : Pyrazolo[3,4-d]pyrimidine vs. bipyridine.
- Substituents : Fluorinated chromen and benzamide groups vs. trifluoromethyl benzamide.
- Physicochemical Properties :
| Property | Target Compound | Example 53 () |
|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | 589.1 g/mol |
| Melting Point | Not reported | 175–178°C |
| Key Functional Groups | Bipyridine, CF₃ | Pyrazolo-pyrimidine, Fluorophenyl |
Functional Implications
Binding Affinity Predictions Using Glide XP ()
The Glide XP scoring function () emphasizes hydrophobic enclosure and hydrogen-bonding motifs. Applied to the target compound:
- Hydrogen Bonding : The pyridine nitrogens and amide carbonyl could engage in neutral-neutral hydrogen bonds, a feature correlated with high docking scores in Glide XP .
Comparison with Example 53
Example 53’s fluorophenyl and chromen groups likely contribute to stronger hydrophobic interactions but may introduce steric hindrance. The target compound’s smaller size (~375 g/mol vs. 589 g/mol) could improve bioavailability.
Challenges
- Steric hindrance during bipyridine functionalization.
- Stability of the CF₃ group under reaction conditions.
Biological Activity
N-({[2,3'-bipyridine]-3-yl}methyl)-4-(trifluoromethyl)benzamide, with the CAS number 1903404-09-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C₁₉H₁₄F₃N₃O
- Molecular Weight : 357.3 g/mol
- Structural Features : The compound contains a bipyridine moiety and a trifluoromethyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bipyridine structure is known for its role in coordinating metal ions, which can enhance the compound's activity against various biological pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of bipyridine have shown effectiveness against Staphylococcus aureus and other pathogens, indicating potential for this compound in antimicrobial applications .
- Anticancer Activity : Some bipyridine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group may enhance lipophilicity and cellular uptake, further contributing to anticancer efficacy .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds suggest that bipyridine derivatives can inhibit kinases and other enzymes critical in cancer metabolism .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of similar bipyridine compounds demonstrated that modifications in the molecular structure significantly influenced activity. Compounds with electron-withdrawing groups like trifluoromethyl showed enhanced potency against bacterial strains compared to their unsubstituted counterparts .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 25 | Staphylococcus aureus |
| 2 | 50 | Candida albicans |
| 3 | 12.5 | Escherichia coli |
Study 2: Anticancer Properties
In vitro studies on related benzamide derivatives revealed that they could induce apoptosis in cancer cell lines. For instance, a related compound demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-(Bipyridinyl) Benzamide | 15 | MCF-7 |
| Trifluoromethyl Derivative | 10 | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
